molecular formula C33H37NO18 B3434624 Doxorubicin CAS No. 111266-55-8

Doxorubicin

Cat. No.: B3434624
CAS No.: 111266-55-8
M. Wt: 735.6 g/mol
InChI Key: INEKNBHAPBIAFK-RUELKSSGSA-N
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Chemical Reactions Analysis

Types of Reactions: Doxorubicin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its function as a chemotherapy agent.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability and efficacy of the compound .

Major Products Formed: The major products formed from the reactions involving this compound include its metabolites, which are produced through enzymatic processes in the body. These metabolites play a role in the drug’s therapeutic effects and its side effects .

Scientific Research Applications

Doxorubicin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying drug interactions and mechanisms of action. In biology, this compound is used to study cellular processes and the effects of DNA intercalation. In medicine, it is a critical component of chemotherapy regimens for treating various cancers. Industrially, this compound is used in the development of drug delivery systems, such as liposomal formulations, to improve its efficacy and reduce its side effects .

Comparison with Similar Compounds

Doxorubicin is often compared with other anthracycline antibiotics, such as daunorubicin and epirubicin. While all these compounds share a similar mechanism of action, this compound is unique in its broader spectrum of activity and its ability to treat a wider range of cancers . Daunorubicin is primarily used for treating leukemia, while epirubicin is used for breast cancer. The differences in their chemical structures result in variations in their pharmacokinetics and toxicity profiles .

List of Similar Compounds:
  • Daunorubicin
  • Epirubicin
  • Idarubicin
  • Mitoxantrone

These compounds, like this compound, are used in chemotherapy regimens but have different indications and side effect profiles .

Properties

CAS No.

111266-55-8

Molecular Formula

C33H37NO18

Molecular Weight

735.6 g/mol

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C27H29NO11.C6H8O7/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t10-,13-,15-,17-,22+,27-;/m0./s1

InChI Key

INEKNBHAPBIAFK-RUELKSSGSA-N

impurities

(8S,10S)-10[(3-amino-2,3,6-trideoxy-alpha-levo-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione
(8S,10S)-10[(3-amino-2,3,6-trideoxy-alpha-levo-lyxo-hexopyranosyl)oxy]-8-(bromoacetyl)-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione
Daunorubicin
Doxorubicinone

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Color/Form

Red, crystalline solid

melting_point

399 to 401 °F (Decomposes) (NTP, 1992)
229-231 °C
230.0 °C
230 °C
MELTING POINT: 205 °C WITH DECOMP;  PKA: 8.22;  ALMOST ODORLESS;  HYGROSCOPIC /HYDROCHLORIDE/
204-205°C

physical_description

Adriamycin hydrochloride appears as orange-red thin needles. Aqueous solutions yellow-orange at acid pHs, orange-red at neutral pHs, and violet blue over pH 9. (NTP, 1992)
Solid

Related CAS

25316-40-9 (hydrochloride)
23214-92-8 (Parent)

solubility

Soluble (NTP, 1992)
Soluble
2% sol in water;  soluble in aqueous alcohols;  moderately soluble in anhydrous methanol;  insoluble in non-polar organic solvents
In water, 2,600 mg/L at 25 °C (est)
1.18e+00 g/L

vapor_pressure

2.5X10-23 at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Doxorubicin
Reactant of Route 2
Doxorubicin
Reactant of Route 3
Doxorubicin
Reactant of Route 4
Reactant of Route 4
Doxorubicin
Reactant of Route 5
Reactant of Route 5
Doxorubicin
Reactant of Route 6
Doxorubicin

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